Regiospecific Ortho-Bromo/Meta-Fluoro Substitution Dictates Pharmaceutical Intermediate Utility
The compound's ortho-bromo and meta-fluoro substitution pattern is a defined, non-interchangeable structural feature essential for its role as a key intermediate in the synthesis of Vonoprazan fumarate (Takecab), a potassium-competitive acid blocker (P-CAB) for treating acid-related gastrointestinal diseases [1]. This specific substitution is required for the subsequent construction of the drug's pyrrole core. The patent CN106431871A explicitly identifies 2'-bromo-o-fluoroacetophenone as the key intermediate for Vonoprazan, with the described synthetic method specifically tailored to achieve this exact halogenation pattern [2].
| Evidence Dimension | Regiospecific substitution pattern requirement for pharmaceutical intermediate use |
|---|---|
| Target Compound Data | 2-Bromo-6-fluorophenyl ethanone (ortho-Br, meta-F relative to acetyl group) |
| Comparator Or Baseline | 4'-Bromo-2'-fluoroacetophenone (para-Br, ortho-F) and non-halogenated acetophenone |
| Quantified Difference | The specific ortho-Br/meta-F pattern is a documented structural requirement in the Vonoprazan synthetic route; alternative regioisomers do not yield the correct downstream intermediate. |
| Conditions | Synthetic route to Vonoprazan fumarate as described in patent CN106431871A |
Why This Matters
This structural requirement creates a captive market for this specific compound in Vonoprazan manufacturing, ensuring its procurement is non-optional for producers of this drug.
- [1] CN106431871A. Preparation method for 2'-bromo-o-fluoroacetophenone. 2016. View Source
- [2] CN106431871A. Preparation method for 2'-bromo-o-fluoroacetophenone. 2016. View Source
